molecular formula C27H19N3O2 B11985443 N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-phenylquinoline-4-carbohydrazide

N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-phenylquinoline-4-carbohydrazide

Cat. No.: B11985443
M. Wt: 417.5 g/mol
InChI Key: BGTBBQWVMKOSKV-OGLMXYFKSA-N
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Description

N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-phenylquinoline-4-carbohydrazide is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-phenylquinoline-4-carbohydrazide typically involves the condensation reaction between 2-hydroxynaphthalene-1-carbaldehyde and 2-phenylquinoline-4-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-phenylquinoline-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbon-nitrogen double bond.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the carbon-nitrogen double bond.

    Substitution: Substituted derivatives with new functional groups replacing the original substituents.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-phenylquinoline-4-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules. The azomethine group (C=N) plays a crucial role in its reactivity, allowing it to act as a nucleophile or electrophile in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-phenylquinoline-4-carbohydrazide is unique due to its specific structural arrangement, which combines a naphthalene ring, a quinoline ring, and a hydrazide group

Properties

Molecular Formula

C27H19N3O2

Molecular Weight

417.5 g/mol

IUPAC Name

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C27H19N3O2/c31-26-15-14-18-8-4-5-11-20(18)23(26)17-28-30-27(32)22-16-25(19-9-2-1-3-10-19)29-24-13-7-6-12-21(22)24/h1-17,31H,(H,30,32)/b28-17+

InChI Key

BGTBBQWVMKOSKV-OGLMXYFKSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=C(C=CC5=CC=CC=C54)O

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=C(C=CC5=CC=CC=C54)O

Origin of Product

United States

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